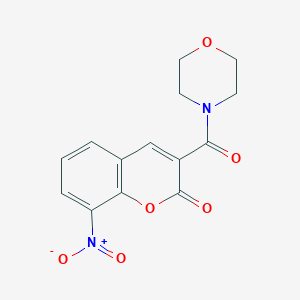
3-(Morpholine-4-carbonyl)-8-nitrochromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Morpholine-4-carbonyl)-8-nitrochromen-2-one is a chemical compound that combines the structural features of morpholine, a heterocyclic amine, and chromenone, a benzopyrone derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Morpholine-4-carbonyl)-8-nitrochromen-2-one typically involves the reaction of 8-nitrochromen-2-one with morpholine-4-carbonyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography or recrystallization to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(Morpholine-4-carbonyl)-8-nitrochromen-2-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The morpholine moiety can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The carbonyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and morpholine.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.
Nucleophiles: Amines, thiols, and alcohols.
Hydrolysis Conditions: Acidic (HCl) or basic (NaOH) aqueous solutions.
Major Products
Reduction: 3-(Morpholine-4-carbonyl)-8-aminochromen-2-one.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 8-nitrochromen-2-one and morpholine.
Scientific Research Applications
3-(Morpholine-4-carbonyl)-8-nitrochromen-2-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial and antioxidant agent.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: Its derivatives are studied for their interactions with biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of 3-(Morpholine-4-carbonyl)-8-nitrochromen-2-one involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The morpholine moiety can enhance the compound’s solubility and facilitate its interaction with biological membranes .
Comparison with Similar Compounds
Similar Compounds
2-((2-fluoro-3-(morpholine-4-carbonyl) phenyl) imino) thiazolidin-4-one: Known for its antimicrobial and antioxidant properties.
Morpholine-4-carboxylic acid derivatives: These compounds share the morpholine moiety and exhibit similar biological activities.
Uniqueness
3-(Morpholine-4-carbonyl)-8-nitrochromen-2-one is unique due to the presence of both the nitrochromenone and morpholine moieties, which confer distinct chemical reactivity and biological activity. Its combination of structural features makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
201481-08-5 |
|---|---|
Molecular Formula |
C14H12N2O6 |
Molecular Weight |
304.25 g/mol |
IUPAC Name |
3-(morpholine-4-carbonyl)-8-nitrochromen-2-one |
InChI |
InChI=1S/C14H12N2O6/c17-13(15-4-6-21-7-5-15)10-8-9-2-1-3-11(16(19)20)12(9)22-14(10)18/h1-3,8H,4-7H2 |
InChI Key |
UCRXKQPSBWIFDW-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(=O)C2=CC3=C(C(=CC=C3)[N+](=O)[O-])OC2=O |
solubility |
40.6 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















